molecular formula C13H12N2O2 B1374923 4-(Pyridin-2-ylmethoxy)benzaldehyde oxime CAS No. 1087784-36-8

4-(Pyridin-2-ylmethoxy)benzaldehyde oxime

Cat. No. B1374923
M. Wt: 228.25 g/mol
InChI Key: AGUVUXAOCICWQD-UHFFFAOYSA-N
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Description

“4-(Pyridin-2-ylmethoxy)benzaldehyde oxime” is a chemical compound with the molecular formula C13H12N2O2 . It is extensively used in a wide range of scientific experiments.


Molecular Structure Analysis

The molecular structure of “4-(Pyridin-2-ylmethoxy)benzaldehyde oxime” can be represented by the InChI code: 1S/C13H11NO2/c15-9-11-4-6-13(7-5-11)16-10-12-3-1-2-8-14-12/h1-9H,10H2 . The compound has a molecular weight of 213.23 g/mol .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 213.23 g/mol . It has a XLogP3-AA value of 1.8, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 4 rotatable bonds . Its topological polar surface area is 39.2 Ų .

Scientific Research Applications

Chemical Reactions and Complex Formation

  • Pyridine-2-carbaldehyde oxime has been studied for its reaction with organo-derivatives of Group III elements, showing the formation of methane and crystalline oximate in certain conditions. This oximate is monomeric in benzene and has a unique structure involving anti-configuration attached to four-co-ordinate boron (Pattison & Wade, 1968).

Catalysis and Synthesis

  • This compound has been used in the catalytic synthesis of various molecules. For example, a palladium complex involving 8-(pyridin-2-ylmethoxy)quinolinone has shown catalytic activity for oxidative cleavage of C=C bonds, indicating potential applications in organic synthesis (Jhong et al., 2016).

Electrochemical Applications

  • Electrochemical polymerization of pyrrole containing TEMPO side chain on Pt electrode, where the compound demonstrates high electrocatalytic activity for benzyl alcohol oxidation, was investigated. This could have implications for advanced electrochemical processes (Lu et al., 2014).

Material Science and Coordination Chemistry

  • In material science, coordination polymers formed from reactions between flexible bis(2-pyridyl) ligands and AgCF(3)SO(3) have been reported. The type of structure formed depends on the choice of ligand and stoichiometry, suggesting applications in designing materials with specific properties (Oh et al., 2005).

Molecular Sensing and Detection

  • The compound has been used in developing a BODIPY-based fluorescent probe for rapid detection of aspartic acid and glutamic acid in water, highlighting its potential in biochemical sensing applications (Guria et al., 2019).

Environmental Applications

  • Magnetic chitosan-4-((pyridin-2-ylimino)methyl)benzaldehyde Schiff's base has been used for the removal of Pb(II) ions from aqueous environments, indicating its utility in environmental cleanup and water treatment processes (Gutha & Munagapati, 2016).

properties

IUPAC Name

N-[[4-(pyridin-2-ylmethoxy)phenyl]methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-15-9-11-4-6-13(7-5-11)17-10-12-3-1-2-8-14-12/h1-9,16H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUVUXAOCICWQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)COC2=CC=C(C=C2)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401273527
Record name 4-(2-Pyridinylmethoxy)benzaldehyde oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401273527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyridin-2-ylmethoxy)benzaldehyde oxime

CAS RN

1087784-36-8
Record name 4-(2-Pyridinylmethoxy)benzaldehyde oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1087784-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Pyridinylmethoxy)benzaldehyde oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401273527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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